ERK2-IN-4 Biochemical Potency Against ERK2: A Direct Comparison with VX-11e and Ulixertinib
ERK2-IN-4 exhibits a biochemical Ki of 0.006 μM (6 nM) against ERK2 . This places it in the same high-potency class as other leading ERK2 inhibitors, such as VX-11e (Ki < 2 nM) and Ulixertinib (Ki < 0.3 nM), confirming its suitability for experiments requiring robust target engagement at low nanomolar concentrations [1][2].
| Evidence Dimension | Biochemical Ki against ERK2 |
|---|---|
| Target Compound Data | 0.006 μM (6 nM) |
| Comparator Or Baseline | VX-11e: Ki < 2 nM; Ulixertinib: Ki < 0.3 nM |
| Quantified Difference | ERK2-IN-4 is approximately 3-fold less potent than VX-11e and >20-fold less potent than Ulixertinib. |
| Conditions | In vitro biochemical kinase assay; exact assay conditions for ERK2-IN-4 are from the primary publication (Aronov et al., 2007) and vendor specifications [1][2]. |
Why This Matters
This data confirms ERK2-IN-4's position as a high-potency ERK2 inhibitor, ensuring it is fit for purpose in biochemical studies where strong target engagement is required, while its slightly higher Ki compared to Ulixertinib may offer advantages in titration experiments requiring a broader dynamic range.
- [1] Adooq Bioscience. (n.d.). TCS ERK 11e (VX-11e) Datasheet. View Source
- [2] Chemical Probes Portal. (n.d.). Probe ULIXERTINIB. View Source
